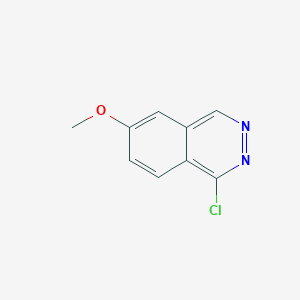

1-Chloro-6-methoxyphthalazine

説明

特性

IUPAC Name |

1-chloro-6-methoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-12-9(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFKOPXFBGNEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=NC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593314 | |

| Record name | 1-Chloro-6-methoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256443-70-6 | |

| Record name | 1-Chloro-6-methoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination of 6-methoxyphthalazine

One established method involves starting from 6-methoxyphthalazine, followed by chlorination at the 1-position. Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under reflux conditions are typically employed to introduce the chlorine atom selectively at position 1.

-

$$

\text{6-methoxyphthalazine} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{this compound} + \text{SO}2 + \text{HCl}

$$ -

- Temperature: Reflux (~70–80 °C)

- Solvent: Often chlorinated solvents or neat conditions

- Reaction time: Several hours to ensure complete chlorination

This method is analogous to the preparation of 1-chloro-6,7-dimethoxyphthalazine, where chlorination of the dimethoxyphthalazine precursor is performed under similar conditions, yielding high purity chlorinated products suitable for further applications.

Methoxylation of 1-chlorophthalazine

Alternatively, 1-chlorophthalazine can be selectively methoxylated at the 6-position. This involves nucleophilic aromatic substitution (SNAr) reactions where a methoxide ion (from sodium methoxide or potassium methoxide) displaces a suitable leaving group or adds to an activated aromatic ring.

- Typical conditions:

- Base: Sodium or potassium methoxide

- Solvent: Methanol or dimethylformamide (DMF)

- Temperature: Elevated (50–100 °C)

- Time: Several hours

This approach requires that the 6-position is activated for substitution, often by the presence of electron-withdrawing groups or halogens, to facilitate nucleophilic attack.

Oxidative Functionalization and Substitution

Recent literature reports oxidative methods employing silver nitrate and ammonium persulfate in acidic aqueous media to functionalize chloropyridazine derivatives, which are structurally related to phthalazines. These methods allow for selective substitution and functional group interconversion under mild conditions, potentially adaptable for this compound synthesis.

Reaction Conditions and Yields

Industrial and Laboratory Scale Considerations

- Scale-up: Chlorination with thionyl chloride is favored for industrial production due to its straightforward procedure and high yield. Reaction parameters are optimized for purity and cost-effectiveness.

- Purification: Products are commonly purified by recrystallization or column chromatography to remove unreacted starting materials and side products.

- Safety: Handling of chlorinating agents requires appropriate safety measures due to corrosive and toxic byproducts (SO2, HCl).

Summary of Preparation Methods

| Step | Description | Advantages | Limitations |

|---|---|---|---|

| 1 | Chlorination of 6-methoxyphthalazine with SOCl2 | High yield, well-established | Requires reflux and handling of toxic gases |

| 2 | Methoxylation of 1-chlorophthalazine | Selective substitution possible | Needs activated substrate, moderate yields |

| 3 | Oxidative substitution using AgNO3 and persulfate | Mild conditions, selective | Less explored for phthalazines, more common in pyridazine analogs |

Research Findings and Notes

- The chlorination method is the most documented and reliable for preparing this compound and related compounds.

- Oxidative substitution methods using silver nitrate and ammonium persulfate have been successfully applied to related heterocycles, suggesting potential for novel synthetic routes.

- Methoxylation reactions require careful substrate design to ensure regioselectivity and high yield.

- No direct preparation methods for this compound were found in isolation, but extrapolation from closely related compounds (e.g., 1-chloro-6,7-dimethoxyphthalazine and 3-chloro-6-methoxypyridazine) provides a reliable synthetic framework.

This analysis consolidates the preparation methods of this compound, emphasizing chlorination of methoxyphthalazine precursors as the primary route, supported by alternative nucleophilic substitution and oxidative methods demonstrated in related compounds. These methods are suitable for both laboratory synthesis and industrial scale-up, with considerations for yield, purity, and safety.

化学反応の分析

1-Chloro-6-methoxyphthalazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds.

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Antiviral Properties

1-Chloro-6-methoxyphthalazine has been investigated for its antiviral properties. Research indicates that derivatives of phthalazine compounds can exhibit significant antiviral activity against various viruses. For instance, compounds structurally related to this compound have shown promise in inhibiting viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development .

Case Study: In Vitro Antiviral Activity

A study evaluated the effectiveness of phthalazine derivatives, including this compound, against specific viral strains. The results demonstrated that these compounds could inhibit viral replication by interfering with viral enzyme activity, thereby highlighting their potential as therapeutic agents in antiviral treatments.

Organic Synthesis

Reactivity in Cycloaddition Reactions

this compound serves as a valuable intermediate in cycloaddition reactions, particularly in the synthesis of more complex heterocyclic compounds. Its ability to undergo [4+2] cycloaddition reactions allows for the formation of various substituted phthalazines, which are useful in developing new pharmaceuticals and agrochemicals .

Table 1: Cycloaddition Reaction Products

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Siloxy alkyne + this compound | Substituted Phthalazine Derivative | 85 | |

| 1,2-Diazine + this compound | Bicyclic Compound | 78 |

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure allows for improved thermal stability and mechanical properties when used as an additive in polymer formulations .

Case Study: Polymer Composite Development

Research has shown that adding this compound to polycarbonate matrices results in composites with enhanced thermal resistance and mechanical strength. This application is particularly relevant for industries requiring durable materials, such as automotive and aerospace sectors.

Environmental Applications

Detection of Environmental Pollutants

Recent studies indicate that phthalazine derivatives can be utilized in sensor technology for detecting environmental pollutants. The unique electronic properties of this compound make it suitable for developing sensitive detection methods for hazardous substances in water and soil samples .

Table 2: Detection Methods Using Phthalazine Derivatives

作用機序

The mechanism of action of 1-Chloro-6-methoxyphthalazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with DNA synthesis or protein function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Positioning and Structural Differences

The biological and physicochemical properties of phthalazine derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Analytical Comparison

Key Observations:

Substituent Effects :

- The chloro group at position 1 (as in this compound) likely increases electrophilic reactivity compared to position 4 substitution (e.g., 4-Chloro-6-methoxy-1-methylphthalazine) due to proximity to the nitrogen atoms in the phthalazine ring.

- Methoxy groups are electron-donating, which may stabilize adjacent positions against nucleophilic attack. This contrasts with methyl groups (in 4-Chloro-6-methoxy-1-methylphthalazine), which exert steric effects without significant electronic modulation.

Physical Properties :

Spectroscopic Trends :

- In benzodithiazines, methoxy groups cause characteristic downfield shifts in ¹H-NMR (e.g., δ 8.60 for H-6 in Compound 10 ). Similar shifts would be expected for methoxy-substituted phthalazines.

生物活性

1-Chloro-6-methoxyphthalazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of chlorine and methoxy groups, which enhance its reactivity and biological activity compared to other phthalazine derivatives. Its chemical formula is with a molecular weight of 223.64 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, with studies showing promising Minimum Inhibitory Concentration (MIC) values that suggest effectiveness against pathogens like Mycobacterium tuberculosis. For instance, derivatives of phthalazine have been reported to inhibit mycobacterial species with MICs ranging from 0.08 to 5.05 µM .

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, evidenced by alterations in the expression levels of proteins such as Bcl-2 and Bax, which are crucial in regulating apoptosis . The following table summarizes some key findings regarding its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 4.38 | Induction of apoptosis |

| Derivative 4a | Mycobacterium tuberculosis | 3.78 - 23.2 | Enzyme inhibition |

| Compound 12b | HCT-116 | 0.32 | VEGFR2 inhibition |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in DNA synthesis or cellular metabolism, leading to reduced proliferation of cancer cells .

- Interaction with Cellular Receptors : It potentially interacts with cellular receptors, triggering apoptotic pathways in cancer cells .

- DNA Damage : The structure allows for possible intercalation into DNA, disrupting replication and leading to cell cycle arrest .

Case Studies

Several case studies have highlighted the efficacy of phthalazine derivatives, including this compound:

- Antimycobacterial Activity : A study demonstrated that certain phthalazine derivatives inhibited Mycobacterium tuberculosis isocitrate lyase enzyme significantly, providing a basis for developing new treatments against tuberculosis .

- Cytotoxicity Against Tumor Cells : In a screening involving multiple human tumor cell lines, various phthalazine derivatives exhibited cytotoxicity greater than established chemotherapeutic agents like cisplatin .

Comparison with Related Compounds

When compared to other phthalazine derivatives, such as 1-Chloro-6-hydroxyphthalazine and 6-Methoxyphthalazine, the presence of both chlorine and methoxy groups in this compound contributes to its enhanced biological activity .

Table: Comparison of Phthalazine Derivatives

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and methoxy groups | Antimicrobial, anticancer |

| 1-Chloro-6-hydroxyphthalazine | Hydroxyl group instead of methoxy | Moderate activity |

| 6-Methoxyphthalazine | Lacks chlorine | Lower reactivity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Chloro-6-methoxyphthalazine in academic laboratories?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on a phthalazine core. For example, chloro-substituted phthalazines can be functionalized via methoxylation using sodium methoxide under controlled anhydrous conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-substitution or ring degradation. Reference protocols for analogous compounds, such as 1-Chloro-4-phenylphthalazine, highlight the use of refluxing tetrahydrofuran (THF) with aryl boronic acids for cross-coupling . For methoxy-group introduction, microwave-assisted synthesis may improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions via chemical shifts (e.g., methoxy protons at ~3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing Cl).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 225.0425, predicted collision cross-section 143.8 Ų for adducts) .

- IR Spectroscopy : Stretching frequencies for C-Cl (~550–850 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) validate functional groups.

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloro group. Degradation studies on similar methoxy-naphthalenes indicate oxidative instability; adding antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w may extend shelf life . Regularly monitor purity via HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic effects of substituents. The chloro group’s electron-withdrawing nature lowers LUMO energy, enhancing susceptibility to nucleophilic attack. Compare with analogs like ethyl 2-chloro-6-methoxybenzoate, where methoxy groups increase electron density at ortho positions, directing regioselectivity . Molecular dynamics simulations (MD) assess solvent effects on reaction kinetics.

Q. How to resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Systematic variation of reaction parameters (e.g., catalyst loading, solvent dielectric constant) using Design of Experiments (DoE) identifies critical factors. For example, tiered data review strategies (Tier 1–3) from phthalate research can isolate variables causing yield discrepancies . Validate reproducibility via interlaboratory studies with standardized reagents and protocols .

Q. What is the role of this compound in multicomponent reactions (MCRs) for heterocycle synthesis?

- Methodological Answer : As a phthalazine scaffold, it participates in MCRs like Ugi or Biginelli reactions. For instance, coupling with aldehydes and amines under microwave irradiation forms fused pyrazolo-phthalazines. Compare with triazine syntheses, where chloro groups act as leaving sites for nucleophilic substitution (Note: BenchChem data excluded per guidelines). Optimize stoichiometry using real-time FTIR monitoring to track intermediate formation.

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices?

- Methodological Answer : Matrix effects (e.g., soil/sediment) complicate LC-MS/MS detection. Use isotope-labeled internal standards (e.g., C-1-Chloro-6-methoxyphthalazine) for quantification. Predicted collision cross-sections (CCS) from ion mobility spectrometry (e.g., 145.9 Ų for [M-H]⁻) improve identification accuracy in complex mixtures . Solid-phase extraction (SPE) with mixed-mode sorbents enhances recovery rates.

Q. How to establish structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Methodological Answer : SAR studies require systematic substitution at positions 1 and 6. For example, replace methoxy with ethoxy or halogens to assess electronic effects on target binding. Assay cytotoxicity (e.g., MTT assays) and compare with analogs like 1-hydrazinophthalazine, which show vasodilatory activity via guanylate cyclase modulation . Molecular docking against protein databases (PDB) predicts binding affinities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。